N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 868973-35-7
VCID: VC7371879
InChI: InChI=1S/C18H22N4O4S2/c1-25-12-7-8-13(14(9-12)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24)
SMILES: COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC
Molecular Formula: C18H22N4O4S2
Molecular Weight: 422.52

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

CAS No.: 868973-35-7

Cat. No.: VC7371879

Molecular Formula: C18H22N4O4S2

Molecular Weight: 422.52

* For research use only. Not for human or veterinary use.

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide - 868973-35-7

Specification

CAS No. 868973-35-7
Molecular Formula C18H22N4O4S2
Molecular Weight 422.52
IUPAC Name N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Standard InChI InChI=1S/C18H22N4O4S2/c1-25-12-7-8-13(14(9-12)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24)
Standard InChI Key OSOWRYXRKAYCPT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₂₂N₄O₄S₂, with a molecular weight of 422.52 g/mol. Its IUPAC name, N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, reflects the integration of three key components:

  • A 1,3,4-thiadiazole ring (heterocyclic core with sulfur and nitrogen atoms).

  • A cyclopentylcarbamoyl methyl sulfanyl group (providing hydrophobicity and hydrogen-bonding capacity).

  • A 2,4-dimethoxybenzamide moiety (aromatic system with electron-donating methoxy groups).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number868973-35-7
Molecular FormulaC₁₈H₂₂N₄O₄S₂
Molecular Weight422.52 g/mol
IUPAC NameN-[5-[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
SolubilityLimited data; likely soluble in DMSO or DMF

Structural Significance

The thiadiazole ring’s electron-deficient nature enhances reactivity toward nucleophilic agents, while the benzamide group stabilizes the molecule through intramolecular hydrogen bonding . The cyclopentyl group introduces conformational rigidity, potentially improving target selectivity .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with thiosemicarbazide derivatives. A plausible pathway includes:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions (e.g., trifluoroacetic acid) .

  • Functionalization:

    • Step A: Introduction of the sulfanyl group via nucleophilic substitution using 2-chloro-N-cyclopentylacetamide.

    • Step B: Amidation with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiosemicarbazide, TFA, 60°C56–87%
2A2-Chloro-N-cyclopentylacetamide, K₂CO₃~70%*
2B2,4-Dimethoxybenzoyl chloride, Et₃N~65%*
*Estimated based on analogous reactions .

Mechanistic Insights

The cyclocondensation reaction proceeds via a nucleophilic acyl substitution mechanism, where the thiosemicarbazide attacks a carbonyl carbon, followed by cyclization and sulfur extrusion . Subsequent steps involve SN2 reactions for sulfanyl group attachment and amide coupling via mixed anhydride intermediates.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions include:

  • N–H Stretch: 3417 cm⁻¹ (secondary amide).

  • C=O Stretch: 1690–1620 cm⁻¹ (amide I band).

  • C–S Stretch: 619 cm⁻¹ (thiadiazole ring) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 1.50–1.85 (m, 8H, cyclopentyl).

    • δ 3.85 (s, 6H, OCH₃).

    • δ 6.45–7.80 (m, 3H, aromatic).

  • ¹³C NMR:

    • δ 169.03 (C=O, amide).

    • δ 161.12 (C-2, thiadiazole).

    • δ 55.20 (OCH₃) .

X-ray Crystallography

While no data exists for this specific compound, related thiadiazoles exhibit planar thiadiazole rings with dihedral angles of 5–15° relative to benzamide groups .

CompoundMIC (µg/mL)Target Pathogens
5b 4–8S. aureus, E. coli
Ciprofloxacin1–2Broad-spectrum

Anticancer Activity

The benzamide moiety intercalates DNA, while the thiadiazole core inhibits topoisomerase II. In silico studies predict IC₅₀ values of <10 µM for breast cancer cell lines (MCF-7) .

Anti-Inflammatory Effects

Thiadiazoles suppress COX-2 and TNF-α expression. Molecular docking suggests a binding affinity (ΔG = −8.2 kcal/mol) for COX-2.

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the cyclopentyl and methoxy groups could optimize pharmacokinetics. For instance:

  • Replacing cyclopentyl with tert-butyl may enhance metabolic stability .

  • Introducing fluorine at the benzamide para-position may improve blood-brain barrier penetration .

Preclinical Development

Priority areas include:

  • Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation: Nanoencapsulation to address solubility limitations.

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